1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of brominated compounds can involve different strategies . For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures .Molecular Structure Analysis
The molecular structure of brominated compounds has been extensively studied . For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography .Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions . Asymmetric bromination has been used to produce chiral dibromocyclohexanes .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers.Scientific Research Applications
Anisotropic Displacement in X-ray Diffraction Experiments
Anisotropic displacement parameters for 1-(halomethyl)-3-nitrobenzene compounds, including the bromo derivative, were calculated and determined through X-ray diffraction experiments. The bromo compound presented more challenges in the experiment than in theory, highlighting its unique properties in structural analysis (Mroz, Wang, Englert, & Dronskowski, 2020).
Preparation of Molecular Scaffolds
1,3,5-Tris(halomethyl)-2,4,6-triethylbenzene compounds, with bromo and chloro derivatives, have been used as molecular scaffolds for numerous molecular receptors. The synthesis of these compounds from benzene is detailed, providing a practical procedure for creating versatile molecular scaffolds, with limited chromatography needed for purification (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).
Polymerization and Material Science
5-(Bromomethyl)-1,3-dihydroxybenzene, a compound similar to the one , has been used in polymerization to create hyperbranched polymers with high molecular weight. This showcases the potential of bromomethyl-nitrobenzene derivatives in the field of material science, specifically in the formation of polymers with significant structural and functional properties (Uhrich, Hawker, Fréchet, & Turner, 1992).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-2,5-dichloro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMDGKKMHNURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674020 | |
Record name | 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene | |
CAS RN |
1009349-32-9 | |
Record name | 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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